2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 954092-27-4
VCID: VC6769385
InChI: InChI=1S/C22H24N2O4S2/c1-14-5-6-20(28-4)19(7-14)24-21(25)10-16-13-30-22(23-16)29-12-15-8-17(26-2)11-18(9-15)27-3/h5-9,11,13H,10,12H2,1-4H3,(H,24,25)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Molecular Formula: C22H24N2O4S2
Molecular Weight: 444.56

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide

CAS No.: 954092-27-4

Cat. No.: VC6769385

Molecular Formula: C22H24N2O4S2

Molecular Weight: 444.56

* For research use only. Not for human or veterinary use.

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide - 954092-27-4

Specification

CAS No. 954092-27-4
Molecular Formula C22H24N2O4S2
Molecular Weight 444.56
IUPAC Name 2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C22H24N2O4S2/c1-14-5-6-20(28-4)19(7-14)24-21(25)10-16-13-30-22(23-16)29-12-15-8-17(26-2)11-18(9-15)27-3/h5-9,11,13H,10,12H2,1-4H3,(H,24,25)
Standard InChI Key NHVKTSMAXKLGAB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC

Introduction

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure combines a thiazole core, a dimethoxybenzyl group, and an acetamide moiety, suggesting potential biological activity. This article explores its synthesis, structural features, and potential pharmacological applications.

Molecular Formula:

C19_{19}H20_{20}N2_{2}O4_{4}S2_{2}

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions that integrate the thiazole ring with the dimethoxybenzyl group and acetamide functionality. Below is a generalized synthetic route:

  • Formation of the Thiazole Core:

    • React thiourea with an appropriate α-haloketone under reflux conditions to form the thiazole ring.

  • Introduction of the Dimethoxybenzyl Group:

    • Use nucleophilic substitution to attach the 3,5-dimethoxybenzyl moiety onto the thiazole sulfur atom.

  • Acetamide Functionalization:

    • Couple the intermediate with a methoxy-substituted aniline derivative using acetic acid derivatives (e.g., acetyl chloride).

Potential Biological Applications

Compounds containing thiazole and benzyl groups have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound suggest similar applications:

  • Antimicrobial Activity:

    • The thiazole ring is known to interact with bacterial enzymes or DNA, potentially inhibiting microbial growth.

  • Anticancer Potential:

    • Aromatic substituents like the dimethoxybenzyl group may enhance binding to cancer cell receptors or enzymes.

  • Anti-inflammatory Effects:

    • The acetamide group may contribute to inhibition of inflammatory mediators through hydrogen bonding interactions.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen (1^1H-NMR) and carbon (13^13C-NMR) environments.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., C=O stretch for acetamide).
X-ray CrystallographyDetermines precise molecular geometry and bond lengths/angles.

Comparative Analysis with Related Compounds

To evaluate its novelty and potential efficacy, comparisons can be made with structurally similar compounds:

Compound NameKey DifferencesReported Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Substituted with bromophenyl instead of dimethoxybenzylAntimicrobial, anticancer
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Contains thiadiazole instead of thiazoleAnti-inflammatory
7-Oxo-thiazolo[3,2-b]-1,2,4-triazine derivatives Modified heterocyclic coreAntibacterial

These comparisons highlight the unique substitution pattern of the target compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator